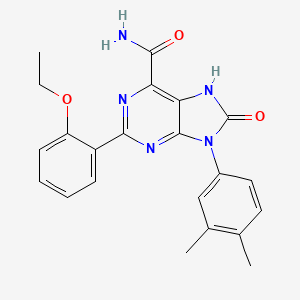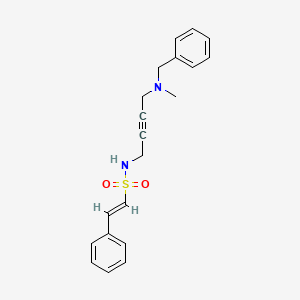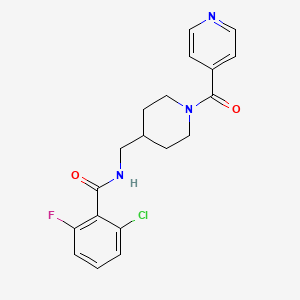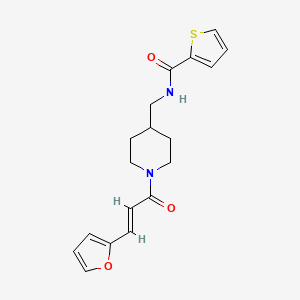![molecular formula C14H20Cl2N4 B2981454 5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine CAS No. 1504193-09-2](/img/structure/B2981454.png)
5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine is a chemical compound with the CAS Number: 1504193-09-2 . It has a molecular weight of 315.25 . The IUPAC name for this compound is 5,6-dichloro-1-(1-(diethylamino)propan-2-yl)-1H-benzo[d]imidazol-2-amine .
Molecular Structure Analysis
The molecular formula of this compound is C14H20Cl2N4 . It consists of a benzimidazole ring which is substituted with two chlorine atoms and one diethylamino propan-2-yl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Antimicrobial Applications
5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine has been studied for its potential antimicrobial properties. Researchers have synthesized various derivatives of this compound and evaluated their effectiveness against bacterial and fungal strains. For instance, certain derivatives showed significant antibacterial and antifungal activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Özden, Usta, Altanlar, & Göker, 2011). Similarly, other derivatives have demonstrated notable antiproliferative and antifungal activities (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Corrosion Inhibition
Some benzimidazole derivatives, including those related to 5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine, have been explored as corrosion inhibitors. Research indicates these compounds can effectively protect mild steel in acidic environments by adsorbing on the steel surface and forming complexes with ferrous species (Tang, Zhang, Hu, Cao, Wu, & Jing, 2013).
Photophysical Properties
Research has also been conducted on the photophysical characteristics of certain benzimidazole derivatives. These compounds, including derivatives of 5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine, exhibit properties like excited-state intra-molecular proton transfer, making them potentially useful in photophysical applications (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antiviral and Antifungal Agents
Some benzimidazole derivatives are studied for their potential use as antiviral and antifungal agents. These compounds have shown activity against herpes simplex virus and human coronavirus, as well as effectiveness against bacterial strains like S. epidermidis and fungal strains such as C. albicans (Perin, Alić, Liekens, Aerschot, Vervaeke, Gadakh, & Hranjec, 2018).
Antineoplastic Potential
Studies have revealed that certain benzimidazole derivatives exhibit significant growth inhibition in L1210 cells, which is indicative of their potential as antineoplastic agents. This growth inhibition appears to be associated with mitotic spindle poisoning (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
properties
IUPAC Name |
5,6-dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4/c1-4-19(5-2)8-9(3)20-13-7-11(16)10(15)6-12(13)18-14(20)17/h6-7,9H,4-5,8H2,1-3H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJYHKDYBHISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)N1C2=CC(=C(C=C2N=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2981376.png)




![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)




![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)